molecular formula C11H8FN B1266597 2-(4-Fluorophenyl)pyridine CAS No. 58861-53-3

2-(4-Fluorophenyl)pyridine

Cat. No. B1266597
CAS RN: 58861-53-3
M. Wt: 173.19 g/mol
InChI Key: MHWIDTQQBWGUCD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(4-Fluorophenyl)pyridine and related compounds often involves multistep chemical reactions, including conventional and modified synthesis methods. For instance, a novel pyridine-containing aromatic diamine monomer was synthesized via a modified Chichibabin pyridine synthesis, demonstrating the compound's foundational role in producing fluorinated pyridine-bridged aromatic poly(ether-imide)s with excellent thermal and mechanical properties (Wang et al., 2008).

Molecular Structure Analysis

The molecular structure of compounds containing the 2-(4-Fluorophenyl)pyridine moiety has been elucidated through crystallography and computational studies. These analyses reveal the planar configurations and supramolecular interactions, such as hydrogen bonding and π-π interactions, which stabilize the crystal structure and influence the compound's physical properties and reactivity (Suresh et al., 2007).

Chemical Reactions and Properties

Compounds derived from 2-(4-Fluorophenyl)pyridine participate in various chemical reactions, serving as intermediates for synthesizing biologically active molecules and materials with desirable physical and chemical properties. These reactions include catalytic asymmetric synthesis, highlighting the compound's versatility in organic synthesis (Senda et al., 2001).

Physical Properties Analysis

The physical properties of 2-(4-Fluorophenyl)pyridine derivatives, such as solubility, thermal stability, and optical properties, are crucial for their application in material science. For example, fluorinated pyridine-bridged polyimides derived from similar compounds exhibit good solubility, excellent thermal properties, and low dielectric constants, making them suitable for high-performance applications (Wang et al., 2008).

Scientific Research Applications

  • Scientific Field: Organic Chemistry

    • Application : Fluorinated pyridines, including “2-(4-Fluorophenyl)pyridine”, are used in the synthesis of various organic compounds . They have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
    • Methods of Application : The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .
    • Results or Outcomes : The synthesis of these compounds has led to the development of various organic compounds with unique properties .
  • Scientific Field: Agrochemical and Pharmaceutical Industries

    • Application : Trifluoromethylpyridines (TFMP), a category that includes “2-(4-Fluorophenyl)pyridine”, are used in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests .
    • Methods of Application : The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market .
    • Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
  • Scientific Field: Antimicrobial and Antiviral Research

    • Application : Pyridine compounds, including “2-(4-Fluorophenyl)pyridine”, have been noted for their therapeutic properties, such as antimicrobial and antiviral activities .
    • Methods of Application : These compounds are synthesized and tested against various strains of bacteria and viruses . For example, compounds 3-chloro-1-(4-fluorophenyl)/(4-chlorophenyl)-4-(pyridine-3-yl) azetidine-2-one were found to be potent against all tested strains, S. aureus, B. subtilis, E. coli, P. aeruginosa, A. niger, and P. rubrum .
    • Results or Outcomes : The results showed that these compounds have significant antimicrobial and antiviral activities .
  • Scientific Field: Organic Light Emitting Diodes (OLEDs)

    • Application : “2-(4-Fluorophenyl)pyridine” is used as a ligand in blue-light emitting Ir (III) complexes suitable for use as phosphorescent OLEDs .
    • Methods of Application : The compound is used in the synthesis of Ir (III) complexes, which are then used in the fabrication of OLEDs .
    • Results or Outcomes : The use of “2-(4-Fluorophenyl)pyridine” in these complexes has led to the development of efficient blue-light emitting OLEDs .
  • Scientific Field: Agrochemical Industry

    • Application : Fluorinated pyridines, including “2-(4-Fluorophenyl)pyridine”, are used in the synthesis of some herbicides and insecticides .
    • Methods of Application : These compounds are synthesized and then used in the formulation of various agrochemical products .
    • Results or Outcomes : The use of these compounds has led to the development of effective herbicides and insecticides .
  • Scientific Field: Antitumor Research
    • Application : Pyridine compounds, including “2-(4-Fluorophenyl)pyridine”, have been noted for their antitumor properties .
    • Methods of Application : These compounds are synthesized and tested against various types of cancer cells . For example, compounds 3-chloro-1-(4-fluorophenyl)/(4-chlorophenyl)-4-(pyridine-3-yl) azetidine-2-one were found to be potent against various cancer cell lines .
    • Results or Outcomes : The results showed that these compounds have significant antitumor activities .

Safety And Hazards

The safety data sheet for 2-(4-Fluorophenyl)pyridine indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation . Protective measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, and using personal protective equipment .

properties

IUPAC Name

2-(4-fluorophenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHWIDTQQBWGUCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60207573
Record name 2-(4-Fluorophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60207573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)pyridine

CAS RN

58861-53-3
Record name 2-(4-Fluorophenyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58861-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Fluorophenyl)pyridine
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Record name 2-(4-Fluorophenyl)pyridine
Source EPA DSSTox
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Record name 2-(4-fluorophenyl)pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
164
Citations
A Vinayak, M Sudha, KS Lalita - … University Journal of …, 2017 - pdfs.semanticscholar.org
A linear strategy was adopted in synthesizing the novel amine derivatives 7 (ah) of 5-[5-(chloromethyl)-1, 3, 4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine (6) and screened these …
Number of citations: 26 pdfs.semanticscholar.org
MX Song, Y Ji, HH Zhang, XH Liu, JY Yang… - Chemical Physics …, 2023 - Elsevier
A series metal iridium complexes were calculated using the method of DFT and TD-DFT under Gaussian 09 software. H atoms on the N counter in 2-(4-fluorophenyl)pyridine were …
Number of citations: 2 www.sciencedirect.com
MJ Cho, JI Jin, DH Choi, JH Yoon, CS Hong, YM Kim… - Dyes and …, 2010 - Elsevier
9-((6-Phenylpyridin-3-yl)methyl)-9H-carbazole and 9-((6-(4-fluorophenyl)pyridin-3-yl)methyl)-9H-carbazole were synthesized as ligands by attaching a carbazolyl group to the pyridine …
Number of citations: 37 www.sciencedirect.com
AJ Millett, A Habtemariam, I Romero-Canelón… - …, 2015 - ACS Publications
We report the synthesis, characterization, and antiproliferative activity of 15 iridium(III) half-sandwich complexes of the type [(η 5 -Cp*)Ir(2-(R′-phenyl)-R-pyridine)Cl] bearing either an …
Number of citations: 113 pubs.acs.org
T Shieh, YC Huang, ST Yeh, MT Chu… - Organic Light Emitting …, 2006 - spiedigitallibrary.org
We develop a three-spectrum white organic light-emitting diodes (WOLED) with blue phosphor-sensitized electrofluorescent, green and new red electrophosphorescent emissions. The …
Number of citations: 6 www.spiedigitallibrary.org
X Chu, Y Huang, W Li, S Zhao, H Li, A Lu - … , Dft Calculations, and Efficient … - papers.ssrn.com
Three novel Ir (III) complexes,(ppy) 2 Ir (L-alanine)(Ir1)(ppy= 2-phenylpyridine),(F 4 ppy) 2 Ir (L-alanine)(Ir2)(F 4 ppy= 2-(4-fluorophenyl) pyridine),(F 2, 4, 5 ppy) 2 Ir (L-alanine)(Ir3)(F 2, 4…
Number of citations: 2 papers.ssrn.com
A Wragg, MR Gill, D Turton, H Adams… - … A European Journal, 2014 - Wiley Online Library
The synthesis of two new luminescent dinuclear Ir III –Ru II complexes containing tetrapyrido[3,2‐a:2′,3′‐c:3′′,2′′‐h:2′′′,3′′′‐j]phenazine (tpphz) as the bridging ligand …
X Chu, Y Huang, W Li, S Zhao, H Li, A Lu - Molecules, 2022 - mdpi.com
Three novel Ir(III) complexes, (ppy) 2 Ir(L-alanine) (Ir1) (ppy = 2-phenylpyridine), (F 4 ppy) 2 Ir(L-alanine) (Ir2) (F 4 ppy = 2-(4-fluorophenyl)pyridine), and (F 2,4,5 ppy) 2 Ir(L-alanine) (Ir3) …
Number of citations: 1 www.mdpi.com
JE Namanga, N Gerlitzki… - Advanced Functional …, 2017 - Wiley Online Library
Enhancing the efficiency and lifetime of light emitting electrochemical cells (LEC) is the most important challenge on the way to energy efficient lighting devices of the future. To avail this…
Number of citations: 40 onlinelibrary.wiley.com
MX Song, Y Ji, HH Zhang, XH Liu, JY Yang… - Available at SSRN … - papers.ssrn.com
A series of metal iridium complexes were calculated using the method of DFT and TD-DFT under Gaussian 09 software. H atoms on the N counter in 2-(4-fluorophenyl) pyridine were …
Number of citations: 0 papers.ssrn.com

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